molecular formula C23H23NO5 B2380826 (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2138311-30-3

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B2380826
CAS No.: 2138311-30-3
M. Wt: 393.439
InChI Key: ULEQYUVKLCOACO-CMJOXMDJSA-N
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Description

The compound “(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid” is a bicyclic heterocyclic molecule featuring a pyrano[3,4-c]pyrrole core. Its structure includes a partially saturated pyran ring fused to a pyrrole moiety, with an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group at the 2-position and a carboxylic acid at the 3a position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs highlight its likely role as an intermediate in organic synthesis or drug discovery .

Properties

IUPAC Name

(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)23-13-24(11-15(23)9-10-28-14-23)22(27)29-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEQYUVKLCOACO-CMJOXMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.

  • Molecular Formula : C24H25NO4
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 2307710-26-3

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Below are some key findings:

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. The hexahydropyrano[3,4-c]pyrrole structure is believed to enhance interaction with biological targets involved in cancer pathways. For instance:

  • A study demonstrated that similar pyrrole derivatives could inhibit tumor cell proliferation by inducing apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is thought to enhance membrane permeability, allowing for better interaction with microbial cells. In vitro tests revealed:

  • Effective inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications on the pyrrole ring and the Fmoc group can significantly influence its biological activity. The following table summarizes potential modifications and their effects:

Modification TypeEffect on Activity
Substitution on PyrroleIncreased anticancer potency
Alteration of FmocEnhanced antimicrobial efficacy
Ring Closure VariantsChanges in bioavailability and solubility

Case Studies

  • Case Study 1: Anticancer Efficacy
    • In a study involving human cancer cell lines, derivatives of the compound showed a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Case Study 2: Antimicrobial Testing
    • A series of tests against various pathogens indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as an alternative antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Fmoc-protected bicyclic derivatives, emphasizing differences in core structure, functional groups, and applications.

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Synthesis Yield/Purity Applications/Notes
Target: (3As,7aS)-2-Fmoc-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid Pyrano[3,4-c]pyrrole ~409.44 (calculated) Fmoc, carboxylic acid N/A Likely intermediate in peptide synthesis or drug scaffolds.
(3aR,6aS)-2-Fmoc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid Cyclopenta[c]pyrrole 377.4 Fmoc, carboxylic acid N/A Used in peptide synthesis; cyclopenta core increases rigidity vs. pyrano systems.
2-[4-Fmoc-piperazin-1-yl]acetic acid Piperazine ~355.4 (calculated) Fmoc, acetic acid N/A Building block for combinatorial chemistry; piperazine enhances solubility.
(S)-3-Fmoc-amino-1-pentenyloxycarbonyl-pyrrolidine-3-carboxylic acid Pyrrolidine 464.5 Fmoc, pentenyloxycarbonyl, carboxylic acid N/A Lipophilic substituents may improve membrane permeability in prodrug design.
2-Boc-5-Cbz-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid Pyrrolo[3,4-c]pyrrole ~392.4 (calculated) Boc, Cbz, carboxylic acid N/A Dual protecting groups (Boc/Cbz) enable orthogonal deprotection strategies.

Key Structural and Functional Comparisons

Core Heterocyclic Systems: The pyrano[3,4-c]pyrrole core in the target compound introduces an oxygen atom into the bicyclic system, which may enhance polarity and hydrogen-bonding capacity compared to the all-carbon cyclopenta[c]pyrrole . Piperazine derivatives (e.g., ) lack fused bicyclic systems, offering greater conformational flexibility and basicity .

Protecting Groups and Reactivity: The Fmoc group is acid-labile, making it suitable for solid-phase peptide synthesis (SPPS), whereas Boc (tert-butoxycarbonyl) in requires stronger acidic conditions (e.g., trifluoroacetic acid) for removal . Cbz (benzyloxycarbonyl) in is hydrogenolysis-sensitive, enabling selective deprotection under catalytic hydrogenation .

Synthetic Yields and Purity :

  • While the target compound’s synthesis data is unavailable, analogs like compound 25 in (75% purity) and compound 24 (95% purity) highlight the impact of purification methods (e.g., silica chromatography) on final product quality .

Bioactivity and Applications: Fmoc-protected bicyclic compounds are frequently employed as intermediates in bioactive molecule synthesis. For instance, cyclopenta[c]pyrrole derivatives () serve as constrained scaffolds in kinase inhibitor design .

Research Findings and Implications

  • Thermodynamic Stability : Cyclopenta[c]pyrrole derivatives () exhibit higher conformational rigidity, which may improve binding affinity in target-protein interactions .
  • Diverse Applications : Compounds with dual protecting groups (e.g., Boc/Cbz in ) enable multi-step syntheses in medicinal chemistry, underscoring the versatility of such bicyclic frameworks .

Q & A

Q. What are the standard synthetic routes for this compound, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step protocols, starting with Fmoc (9-fluorenylmethoxycarbonyl) protection of the pyrrolidine core, followed by cyclization to form the pyrano[3,4-c]pyrrole ring. Key steps include:

  • Use of triethylamine or diisopropylethylamine as bases for deprotonation .
  • Chromatographic purification (e.g., silica gel) to isolate intermediates, with yields ranging from 69% to 95% depending on reaction conditions .
  • Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysts, with confirmation by NMR and X-ray crystallography .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy (1H, 13C, and 2D experiments like COSY/NOESY) resolves stereochemistry and ring conformation .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
  • HPLC monitors purity (>95% by area under the curve) and detects diastereomeric impurities .

Q. What safety precautions are essential for handling this compound?

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
  • First aid: Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can coupling yields in peptide synthesis using this compound be optimized?

  • Reagent selection: HATU or DIC/HOBt for efficient amide bond formation .
  • Solvent optimization: Dichloromethane (DCM) or DMF for solubility and reduced side reactions .
  • Temperature control: Reactions at 0–4°C minimize racemization .
  • Real-time monitoring: LC-MS tracks coupling efficiency and intermediate stability .

Q. How are discrepancies in NMR-based stereochemical assignments resolved?

  • 2D NMR: NOESY correlations identify spatial proximity of protons to confirm ring conformation .
  • Computational modeling: DFT calculations predict chemical shifts and compare with experimental data .
  • X-ray crystallography: Definitive structural validation, as demonstrated in related heterocyclic systems .

Q. How does the pyrano-pyrrole ring’s conformational flexibility affect medicinal applications?

  • Binding affinity: Flexibility allows adaptation to target pockets (e.g., protease active sites), enhancing selectivity .
  • Stability studies: Molecular dynamics simulations predict metabolic stability in physiological conditions .
  • Structure-activity relationships (SAR): Modifications to the Fmoc group or carboxylic acid moiety alter bioavailability .

Q. What methodologies assess stability under varying pH/temperature for long-term storage?

  • Forced degradation studies: Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions, followed by HPLC analysis .
  • Thermal stability: Accelerated aging at 40°C/75% RH for 4 weeks to simulate shelf life .
  • Lyophilization: Freeze-drying in inert atmospheres (argon) preserves integrity for >12 months .

Data Contradiction Analysis

Q. How should researchers address conflicting purity data from different synthetic batches?

  • Root-cause analysis: Compare reaction parameters (e.g., solvent purity, catalyst lot variability) .
  • Orthogonal validation: Use NMR, MS, and elemental analysis to cross-check HPLC results .
  • Process optimization: Implement design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Q. Why might biological activity vary despite identical synthetic protocols?

  • Conformational isomers: Subtle stereochemical errors undetected by standard NMR .
  • Impurity profiles: Trace solvents (e.g., DMF) or protecting group residues (e.g., Fmoc-deprotection byproducts) .
  • Bioassay conditions: Variability in cell lines or buffer ionic strength .

Methodological Tables

Parameter Optimal Condition Reference
Coupling reagentHATU, DIC/HOBt
Purification methodSilica gel chromatography
Stereochemical analysisNOESY + X-ray crystallography
Stability storage-20°C under argon

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